Lipophilicity (LogP) Comparison: 2-Chloro-5-(methanesulfonylmethyl)aniline vs. 2-Chloro-5-(methylsulfonyl)aniline
The target compound exhibits significantly lower lipophilicity compared to its direct analog, 2-Chloro-5-(methylsulfonyl)aniline (CAS 16328-56-6), which lacks the methylene spacer between the aromatic ring and the sulfonyl group. This difference is quantified by their predicted logP values. 2-Chloro-5-(methanesulfonylmethyl)aniline has a predicted XLogP3 of 1.3 [1] and a vendor-predicted LogP of 1.4668 . In contrast, 2-Chloro-5-(methylsulfonyl)aniline has a predicted LogP of 2.9877 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3; LogP = 1.4668 |
| Comparator Or Baseline | 2-Chloro-5-(methylsulfonyl)aniline (CAS 16328-56-6) with LogP = 2.9877 |
| Quantified Difference | The target compound is approximately 1.5 log units less lipophilic. |
| Conditions | In silico prediction models (XLogP3, vendor proprietary) |
Why This Matters
This approximately 30-fold difference in predicted lipophilicity translates to significantly higher aqueous solubility for the target compound, which can be a critical differentiator in reaction medium selection, purification, and its suitability for early-stage drug discovery where lower logP is often preferred.
- [1] Kuujia. (n.d.). Cas no 1184114-42-8 (2-Chloro-5-(methanesulfonylmethyl)aniline). Retrieved from https://www.kuujia.com View Source
- [2] Yybyy. (n.d.). 1-amino-2-chloro-5-methylsulfonylbenzene (CAS 16328-56-6). Retrieved from https://www.yybyy.com View Source
